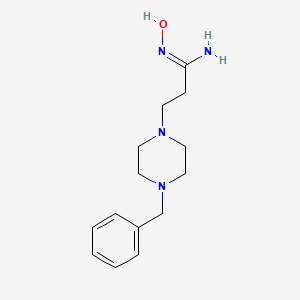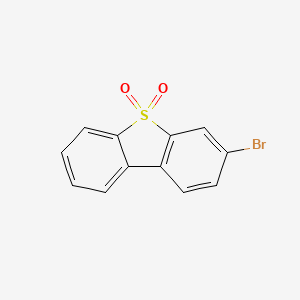
3-溴-2-甲氧基苯酚
概述
描述
3-Bromo-2-methoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated derivative of methoxyphenol, characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the phenol ring
科学研究应用
3-Bromo-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the bromine atom may also allow for halogen bonding with certain targets .
Biochemical Pathways
Phenolic compounds are generally known to interfere with various cellular processes, including signal transduction pathways, enzyme activities, and gene expression .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are generally known to exert antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-2-methoxyphenol . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets .
生化分析
Biochemical Properties
3-Bromo-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly useful in the synthesis of spirocyclic aminochroman derivatives, which are important in medicinal chemistry . The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it is involved. For instance, 3-Bromo-2-methoxyphenol can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of specific enzymes and affecting the overall biochemical processes .
Cellular Effects
The effects of 3-Bromo-2-methoxyphenol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-methoxyphenol has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxyphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming stable complexes that influence their function. The compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, 3-Bromo-2-methoxyphenol can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species and modulation of oxidative stress pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methoxyphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that 3-Bromo-2-methoxyphenol can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxyphenol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. It is crucial to carefully control the dosage when using 3-Bromo-2-methoxyphenol in animal studies to avoid potential toxicity .
Metabolic Pathways
3-Bromo-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of 3-Bromo-2-methoxyphenol can influence its bioavailability and overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment . Understanding the transport and distribution of 3-Bromo-2-methoxyphenol is essential for elucidating its biological effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxyphenol can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localization patterns can influence the compound’s ability to modulate cellular processes and interact with specific biomolecules . For example, 3-Bromo-2-methoxyphenol may exert different effects when localized in the nucleus, where it can interact with transcription factors, compared to the cytoplasm, where it can modulate metabolic enzymes .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxyphenol can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the third position on the phenol ring.
Another method involves the protection of the phenolic hydroxyl group of 2-methoxyphenol using acetic anhydride, followed by bromination with bromine. The final step involves deacetylation to yield 3-bromo-2-methoxyphenol .
Industrial Production Methods
Industrial production of 3-bromo-2-methoxyphenol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of alternative brominating agents and catalysts to improve selectivity and reduce costs.
化学反应分析
Types of Reactions
3-Bromo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 2-methoxyphenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The primary product is 2-methoxyphenol.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-methoxyphenol
- 4-Bromo-3-methoxyphenol
- 3-Bromo-2-methoxyaniline
- Guaiacol (2-methoxyphenol)
Uniqueness
3-Bromo-2-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups on the phenol ring. This configuration imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs. The presence of the bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in various applications .
属性
IUPAC Name |
3-bromo-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHTZHONAUQNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619275 | |
| Record name | 3-Bromo-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88275-88-1 | |
| Record name | 3-Bromo-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88275-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1291242.png)












![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)
